1-(2-phenylethyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine
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Overview
Description
1-(2-Phenylethyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine is a complex organic compound notable for its unique structure, which combines a piperazine ring with thiazolo[4,5-c]pyridine and phenylethyl groups. These structural components endow the compound with distinct physical and chemical properties, making it a subject of interest in various scientific fields, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-phenylethyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine typically involves the formation of intermediate compounds followed by their coupling under specific conditions. The process begins with the synthesis of the thiazolo[4,5-c]pyridine core, which is then reacted with piperazine. Finally, the phenylethyl group is introduced through a Friedel-Crafts alkylation or a similar reaction. The precise conditions, such as temperature, solvents, and catalysts, are optimized for each step to achieve high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound requires stringent control of reaction parameters and purification processes. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for monitoring and quality control is common in industrial settings.
Types of Reactions It Undergoes:
Oxidation: The compound can undergo oxidation, particularly at the phenylethyl moiety, leading to the formation of various oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions typically involve the hydrogenation of the thiazolo[4,5-c]pyridine core, which can be achieved using catalysts such as palladium on carbon in the presence of hydrogen gas.
Substitution: The piperazine and phenylethyl groups offer sites for electrophilic and nucleophilic substitutions. For instance, halogenation at the phenylethyl ring can be accomplished using reagents like bromine or iodine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon with hydrogen gas at room temperature.
Substitution: Halogens (bromine, iodine) in the presence of Lewis acids such as aluminum chloride.
Major Products Formed:
Oxidation: Phenylacetic acids and other oxygenated phenyl derivatives.
Reduction: Saturated thiazolo[4,5-c]pyridine derivatives.
Substitution: Halogenated phenylethyl-piperazine compounds.
Scientific Research Applications
1-(2-Phenylethyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine has broad applications in scientific research due to its potential biological activities:
Chemistry: Its unique structure serves as a building block for synthesizing novel compounds with potential pharmacological activities.
Biology: The compound is used in studies exploring cellular signaling pathways and receptor interactions.
Medicine: Research has focused on its potential as a therapeutic agent in treating various diseases, including neurological disorders and cancers.
Industry: The compound's properties make it valuable in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(2-phenylethyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine involves binding to specific molecular targets, such as receptors or enzymes. The compound's structure allows it to interact with neurotransmitter receptors, potentially modulating their activity. The thiazolo[4,5-c]pyridine core is critical for its binding affinity and specificity, while the piperazine ring enhances its bioavailability. This interaction can influence various cellular pathways, leading to altered cellular responses and therapeutic effects.
Comparison with Similar Compounds
Compared to other compounds with similar structures, 1-(2-phenylethyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine stands out due to its distinct combination of functional groups. Similar compounds include:
4-(2-Phenylethyl)piperazine: Lacks the thiazolo[4,5-c]pyridine core, resulting in different biological activities.
1-(2-Phenylethyl)-4-(2-pyridinyl)piperazine: Features a simpler pyridine ring, which affects its receptor binding and efficacy.
1-(2-Phenylethyl)-4-(4-chlorophenyl)piperazine: Incorporates a chlorophenyl group, leading to distinct physicochemical properties.
The uniqueness of this compound lies in its multifaceted structure, which confers specific biological and chemical properties not found in its simpler counterparts.
Properties
IUPAC Name |
2-[4-(2-phenylethyl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4S/c1-2-4-15(5-3-1)7-9-21-10-12-22(13-11-21)18-20-16-14-19-8-6-17(16)23-18/h1-6,8,14H,7,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCWGTAJPPZDSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C3=NC4=C(S3)C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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